6-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one
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Overview
Description
6-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a pyrimidinone core, which is often associated with biological activity, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Thioether Group: The 3-methoxybenzylthio group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated pyrimidinone intermediate.
Attachment of the Piperazine Derivative: The acetylpiperazine moiety is often introduced through acylation reactions, where piperazine is reacted with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and thioether moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under various conditions, often in the presence of catalysts or under reflux.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicine, the compound could be explored for its pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one likely involves its interaction with specific molecular targets such as enzymes or receptors. The acetylpiperazine moiety may facilitate binding to these targets, while the pyrimidinone core could be responsible for the compound’s biological activity. The thioether group may also play a role in modulating the compound’s overall activity and stability.
Comparison with Similar Compounds
Similar Compounds
6-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-2-((3-methylbenzyl)thio)pyrimidin-4(3H)-one: Similar structure but with a methyl group instead of a methoxy group.
6-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-2-((3-chlorobenzyl)thio)pyrimidin-4(3H)-one: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 6-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one may confer unique electronic and steric properties, potentially enhancing its biological activity or stability compared to its analogs.
Properties
IUPAC Name |
4-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-2-[(3-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-14(25)23-6-8-24(9-7-23)19(27)12-16-11-18(26)22-20(21-16)29-13-15-4-3-5-17(10-15)28-2/h3-5,10-11H,6-9,12-13H2,1-2H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGMCMHKPYBKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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